molecular formula C14H11ClN4O3S B11045561 1-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1H-tetrazole

1-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1H-tetrazole

Katalognummer B11045561
Molekulargewicht: 350.8 g/mol
InChI-Schlüssel: CFUOODYRZQBOAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1H-tetrazole is a complex organic compound characterized by the presence of a tetrazole ring, a sulfonyl group, and a methoxyphenyl group

Vorbereitungsmethoden

One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-amino-5-methoxybenzoic acid to form an intermediate, which is then cyclized with sodium azide to yield the final tetrazole compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the efficient production of the compound.

Analyse Chemischer Reaktionen

1-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The tetrazole ring and the aromatic rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1H-tetrazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1H-tetrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The tetrazole ring can also interact with biological molecules, affecting various cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1H-tetrazole can be compared with other sulfonyl and tetrazole-containing compounds:

    1-{3-[(4-chlorophenyl)sulfonyl]-5-methylphenyl}-1H-tetrazole: Similar structure but with a methyl group instead of a methoxy group.

    1-{3-[(4-bromophenyl)sulfonyl]-5-methoxyphenyl}-1H-tetrazole: Similar structure but with a bromine atom instead of a chlorine atom.

    1-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1H-imidazole: Similar structure but with an imidazole ring instead of a tetrazole ring.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical and biological properties.

Eigenschaften

Molekularformel

C14H11ClN4O3S

Molekulargewicht

350.8 g/mol

IUPAC-Name

1-[3-(4-chlorophenyl)sulfonyl-5-methoxyphenyl]tetrazole

InChI

InChI=1S/C14H11ClN4O3S/c1-22-12-6-11(19-9-16-17-18-19)7-14(8-12)23(20,21)13-4-2-10(15)3-5-13/h2-9H,1H3

InChI-Schlüssel

CFUOODYRZQBOAX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)N2C=NN=N2)S(=O)(=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.